molecular formula C20H18ClNOS B11332817 4-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Katalognummer: B11332817
Molekulargewicht: 355.9 g/mol
InChI-Schlüssel: QHJJEMJJORPABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine, such as 3,4-dimethylaniline, under dehydrating conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction, where the benzamide intermediate reacts with a thiophene derivative, such as thiophen-2-ylmethyl chloride, in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, pending further research.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The thiophene group may enhance binding affinity or selectivity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the thiophene group.

    N-(3,4-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the chloro group.

    4-Chloro-N-phenyl-N-[(thiophen-2-yl)methyl]benzamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of the chloro, dimethylphenyl, and thiophene groups in 4-chloro-N-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]benzamide imparts unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.

Eigenschaften

Molekularformel

C20H18ClNOS

Molekulargewicht

355.9 g/mol

IUPAC-Name

4-chloro-N-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNOS/c1-14-5-10-18(12-15(14)2)22(13-19-4-3-11-24-19)20(23)16-6-8-17(21)9-7-16/h3-12H,13H2,1-2H3

InChI-Schlüssel

QHJJEMJJORPABE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.